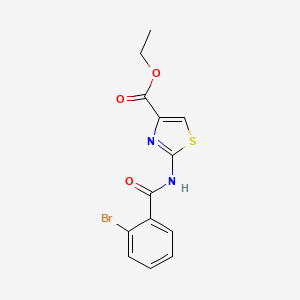

Ethyl 2-(2-bromobenzamido)thiazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 2-(2-bromobenzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a bromobenzamido group, and a thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-bromobenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center

The ortho-bromine atom on the benzamide group is a primary site for nucleophilic substitution due to its moderate electrophilicity. This reaction is facilitated by electron-withdrawing effects from the adjacent carbonyl group, enhancing the leaving group ability of bromine.

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| Amines (e.g., NH₃, alkylamines) | Substituted benzamides (e.g., anilines) | Requires heating (60–80°C) in polar aprotic solvents (DMF, DMSO). |

| Hydroxide (KOH/NaOH in ethanol) | 2-Hydroxybenzamido derivative | Produces phenolic intermediates; side reactions (ester hydrolysis) possible. |

| Thiols (e.g., NaSH) | Thioether-linked derivatives | Limited steric hindrance at ortho position allows moderate reactivity. |

Mechanistic Insight : The reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient aromatic ring undergoes nucleophilic attack, followed by bromide departure. Ortho-substitution imposes steric constraints, often requiring elevated temperatures for efficient conversion.

Amide Bond Hydrolysis

The benzamido (–CONH–) linkage undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Applications : Hydrolysis products serve as intermediates for synthesizing bioactive thiazole derivatives, such as antimicrobial agents .

Ester Group Transformations

The ethyl carboxylate (–COOEt) undergoes typical ester reactions, including hydrolysis, transesterification, and aminolysis.

Kinetics : Ester hydrolysis follows pseudo-first-order kinetics under acidic conditions, with activation energy (~45 kJ/mol) calculated via Arrhenius plots .

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitutions and ring-opening reactions, though steric and electronic effects modulate reactivity.

Limitations : Electron-withdrawing groups (ester, amide) deactivate the thiazole ring, reducing electrophilic substitution efficiency .

Cross-Coupling Reactions

While not explicitly documented for this compound, analogous bromobenzamides participate in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Potential Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl amine-functionalized analogs |

Hypothesis : Ortho-bromine’s steric bulk may necessitate bulky ligands (e.g., SPhos) for efficient coupling.

Biological Activity and Reactivity Correlations

The bromine atom’s role in halogen bonding enhances binding to biological targets (e.g., enzymes), as seen in antitumor analogs . Derivatives with modified substituents show IC₅₀ values as low as 14.0 μM against leukemia cell lines .

Applications De Recherche Scientifique

Chemical Synthesis

Ethyl 2-(2-bromobenzamido)thiazole-4-carboxylate is primarily utilized as a building block in organic synthesis. It can undergo various chemical reactions, making it useful for creating diverse thiazole derivatives. The compound can participate in nucleophilic substitution reactions, oxidation, and reduction processes, allowing for the modification of its structure to develop new compounds with desired properties.

Chemical Reaction Overview

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom can be replaced by nucleophiles like amines or thiols. |

| Oxidation | The thiazole ring can be oxidized to form sulfoxides or sulfones. |

| Reduction | The carbonyl group can be reduced to an alcohol. |

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as an antimicrobial agent .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, such as MCF7 (breast adenocarcinoma), indicating its potential role in cancer therapy . The molecular docking studies suggest that it may interact with specific biological targets involved in cancer proliferation.

Pharmaceutical Applications

This compound is being investigated as a pharmacophore in drug design. Its structural features allow it to act as a template for developing new pharmaceuticals aimed at treating infections and cancer. The compound's ability to modify biological pathways makes it a candidate for further development in medicinal chemistry .

Industrial Uses

In addition to its applications in research and medicine, this thiazole derivative can be used in the synthesis of dyes and pigments within the chemical industry. Its unique structure contributes to the properties of these industrial chemicals, enhancing their performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens. Results showed promising activity against both gram-positive and gram-negative bacteria with MIC values comparable to standard antibiotics, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

Another research focused on the anticancer effects of the compound through molecular docking studies and cell viability assays. The results indicated that this compound effectively inhibited cell proliferation in cancer cell lines, suggesting its potential utility in cancer treatment protocols .

Mécanisme D'action

The mechanism of action of ethyl 2-(2-bromobenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the bromobenzamido group can enhance binding affinity through halogen bonding and hydrophobic interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of ethyl 2-(2-bromobenzamido)thiazole-4-carboxylate.

2-Bromobenzoyl chloride: Another precursor used in the synthesis.

Thiazole derivatives: Compounds like thiazole sulfoxides and sulfones share similar structural features and reactivity.

Uniqueness

This compound is unique due to the presence of both a bromobenzamido group and an ethyl ester group on the thiazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound in various research applications .

Activité Biologique

Ethyl 2-(2-bromobenzamido)thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing on diverse sources and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate carboxylic acid derivatives. The bromination of the benzamide moiety can be achieved through standard electrophilic aromatic substitution methods. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study highlighted that derivatives with specific substitutions on the thiazole ring exhibited IC50 values in the micromolar range against human leukemia cell lines, indicating their potential as antitumor agents .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | K562 (leukemia) | 15.0 |

| Similar thiazole derivative | CEM (leukemia) | 14.0 |

| Other thiazole derivatives | Various | 10.0 - 20.0 |

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial activities. Compounds related to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with mechanisms involving inhibition of cell wall biosynthesis .

Table 2: Antimicrobial Activity Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| This compound | 32 |

| Other thiazole derivatives | 16 - 64 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : Studies indicate that certain thiazole derivatives can induce apoptosis in cancer cells by affecting mitochondrial function and activating caspases . This is evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells.

- Cell Cycle Arrest : The compound has been linked to cell cycle arrest at various phases, contributing to its efficacy as an anticancer agent .

- Inhibition of Key Enzymes : The antimicrobial properties may stem from the inhibition of key enzymes involved in bacterial cell wall synthesis, similar to other known antibiotics .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

- Case Study on Anticancer Efficacy : A recent investigation into a series of thiazole compounds revealed that those with electron-donating groups showed enhanced cytotoxicity against leukemia cell lines, suggesting a structure-activity relationship that could be leveraged for drug design .

- Antimicrobial Testing : Another study evaluated a range of thiazole compounds against various bacterial strains, confirming their effectiveness against resistant strains like MRSA, thereby highlighting their potential in treating infections where conventional antibiotics fail .

Propriétés

IUPAC Name |

ethyl 2-[(2-bromobenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCFDPLVMPPEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.